molecular formula C6H8Cl3FN2 B13459474 (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

Cat. No.: B13459474
M. Wt: 233.5 g/mol
InChI Key: ORBOWBIEOSQCPX-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H8Cl3FN2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)hydrazine hydrochloride
  • (3,5-Difluorophenyl)hydrazine hydrochloride
  • (3-Fluorophenyl)hydrazine hydrochloride

Uniqueness

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Biological Activity

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is a significant compound in medicinal chemistry, primarily due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇Cl₂FN₂ and a molecular weight of 197.03 g/mol. The presence of chlorine and fluorine atoms on the aromatic ring enhances its reactivity and biological properties. The compound is categorized as a hydrazine derivative, known for its diverse applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes. It can inhibit specific enzymatic functions by binding to active sites, leading to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Enzyme Inhibition

Research indicates that hydrazine derivatives, including this compound, can participate in biochemical pathways that involve enzyme inhibition. For instance, studies have shown that this compound can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for pharmacological studies:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of (3-Chloro-5-fluorophenyl)hydrazine show significant antibacterial activity against pathogens like Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) as low as 5 μM .
  • Antifungal Activity : The compound has shown potential antifungal properties, with improved selectivity against fungal strains observed in various studies .
  • Anti-inflammatory Effects : The inhibition of specific enzymes related to inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several hydrazine derivatives, including (3-Chloro-5-fluorophenyl)hydrazine. Results indicated significant antibacterial activity, with some compounds exhibiting synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits DHFR, a critical enzyme in folate metabolism. The structure-activity relationship (SAR) indicated that the presence of halogens enhances the inhibitory potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC₅₀ / MIC Notes
AntibacterialStaphylococcus aureus5 μMSignificant activity against Gram-positive bacteria
AntifungalCandida albicansMIC ≤ 12.5 μMImproved selectivity observed
Enzyme InhibitionDHFR0.52–2.67 μMEffective inhibitor
Enzyme InhibitionDNA Gyrase12.27–31.64 μMRelevant for bacterial DNA replication

Properties

Molecular Formula

C6H8Cl3FN2

Molecular Weight

233.5 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H

InChI Key

ORBOWBIEOSQCPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)NN.Cl.Cl

Origin of Product

United States

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